molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No. B1447233
CAS RN: 1820639-38-0
M. Wt: 201.11 g/mol
InChI Key: UERRYAMICLGJBJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid can be represented by the InChI code: 1S/C7H4FNO5/c8-3-1-2-4 (9 (13)14)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) .

Scientific Research Applications

Pharmacology

6-Fluoro-2-hydroxy-3-nitrobenzoic acid: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its nitro group can be converted into amino derivatives, which are often used in drug design for their pharmacokinetic properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. Its functional groups are reactive sites for further chemical transformations, such as Suzuki coupling, which is used to create complex organic molecules .

Material Science

The compound’s ability to form stable molecular adducts makes it valuable in material science. It can be used to modify surface properties of materials or to create new polymeric structures with enhanced features .

Biochemistry

In biochemistry, 6-Fluoro-2-hydroxy-3-nitrobenzoic acid is used to study enzyme kinetics and mechanisms. Its structure allows it to act as an inhibitor or a substrate analogue for various enzymatic reactions .

Environmental Science

This compound is significant in environmental science for its role in the degradation of pollutants. Its nitro group can be involved in redox reactions, which are crucial in the breakdown of organic contaminants .

Analytical Chemistry

Analytically, 6-Fluoro-2-hydroxy-3-nitrobenzoic acid is used as a standard or a reagent in chromatography and spectrometry to quantify or identify other substances due to its distinct chemical signature .

Safety and Hazards

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is classified as hazardous. It can cause serious eye damage, skin irritation, and specific target organ toxicity. It is also harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 6-Fluoro-2-hydroxy-3-nitrobenzoic acid are not mentioned in the literature, similar compounds have been used as supporting electrolytes for the electrodeposition of pyrrole on zinc for corrosion protection . This suggests potential applications in materials science and corrosion protection.

properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRYAMICLGJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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